Cas no 1544347-84-3 (2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol)

2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-(aminomethyl)-1-(oxolan-2-yl)pentan-1-ol
- 2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol
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- インチ: 1S/C10H21NO2/c1-2-4-8(7-11)10(12)9-5-3-6-13-9/h8-10,12H,2-7,11H2,1H3
- InChIKey: MBLOBTRLRVYABV-UHFFFAOYSA-N
- ほほえんだ: O1CCCC1C(C(CN)CCC)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 141
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 55.5
2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-682446-0.25g |
2-(aminomethyl)-1-(oxolan-2-yl)pentan-1-ol |
1544347-84-3 | 95.0% | 0.25g |
$972.0 | 2025-03-12 | |
Enamine | EN300-682446-1.0g |
2-(aminomethyl)-1-(oxolan-2-yl)pentan-1-ol |
1544347-84-3 | 95.0% | 1.0g |
$1057.0 | 2025-03-12 | |
Enamine | EN300-682446-2.5g |
2-(aminomethyl)-1-(oxolan-2-yl)pentan-1-ol |
1544347-84-3 | 95.0% | 2.5g |
$2071.0 | 2025-03-12 | |
Enamine | EN300-682446-0.1g |
2-(aminomethyl)-1-(oxolan-2-yl)pentan-1-ol |
1544347-84-3 | 95.0% | 0.1g |
$930.0 | 2025-03-12 | |
Enamine | EN300-682446-10.0g |
2-(aminomethyl)-1-(oxolan-2-yl)pentan-1-ol |
1544347-84-3 | 95.0% | 10.0g |
$4545.0 | 2025-03-12 | |
Enamine | EN300-682446-5.0g |
2-(aminomethyl)-1-(oxolan-2-yl)pentan-1-ol |
1544347-84-3 | 95.0% | 5.0g |
$3065.0 | 2025-03-12 | |
Enamine | EN300-682446-0.05g |
2-(aminomethyl)-1-(oxolan-2-yl)pentan-1-ol |
1544347-84-3 | 95.0% | 0.05g |
$888.0 | 2025-03-12 | |
Enamine | EN300-682446-0.5g |
2-(aminomethyl)-1-(oxolan-2-yl)pentan-1-ol |
1544347-84-3 | 95.0% | 0.5g |
$1014.0 | 2025-03-12 |
2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol 関連文献
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-olに関する追加情報
Introduction to 2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol (CAS No. 1544347-84-3)
2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol, with the CAS number 1544347-84-3, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an aminomethyl group and a pentan-1-ol moiety attached to an oxolan ring. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of 2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol is particularly noteworthy due to its versatility in forming various chemical bonds and interactions. The presence of the aminomethyl group allows for the formation of hydrogen bonds and other non-covalent interactions, which are crucial for its biological activity. Additionally, the oxolan ring provides a stable framework that can enhance the compound's solubility and bioavailability.
Recent studies have explored the potential of 2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol in various therapeutic areas. One of the most promising applications is in the treatment of neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, potentially offering new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol exhibits neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammation.
In addition to its neurological applications, 2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol has also shown promise in cancer research. Preclinical studies have indicated that this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. A notable study published in Cancer Research highlighted the ability of 2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol to induce apoptosis in breast cancer cells, suggesting its potential as a novel anticancer agent.
The pharmacokinetic properties of 2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for further development as a therapeutic agent. Its high bioavailability and low toxicity profile are particularly advantageous for clinical applications.
In terms of synthetic methods, several approaches have been developed to produce 2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol. One common method involves the reaction of an appropriate aldehyde with an amino alcohol in the presence of a suitable catalyst. This approach allows for high yields and good purity, making it suitable for large-scale production. Recent advancements in green chemistry have also led to more environmentally friendly synthetic routes, which reduce waste and minimize the use of hazardous reagents.
The safety profile of 2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol has been evaluated through extensive toxicological studies. These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses, with minimal side effects observed in animal models. However, as with any new therapeutic agent, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, 2-(Aminomethyl)-1-(oxolan-2-yl)pentan-1-ol (CAS No. 1544347-84-3) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in various medical fields. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of complex diseases.
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